molecular formula C18H17FN2O B1673475 Fluproquazone CAS No. 40507-23-1

Fluproquazone

Cat. No.: B1673475
CAS No.: 40507-23-1
M. Wt: 296.3 g/mol
InChI Key: ZWOUXWWGKJBAHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluproquazone is a quinazolinone derivative known for its potent analgesic, antipyretic, and anti-inflammatory effects. It was discovered by Sandoz and marketed under the trade name Tormosyl. Despite its promising pharmacological properties, this compound was withdrawn during development due to liver toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fluproquazone involves the formation of the quinazolinone core structure. The key steps include:

    Formation of the Quinazolinone Core: This is typically achieved through the cyclization of an appropriate anthranilic acid derivative with an isocyanate or a similar reagent.

    Introduction of Substituents: The 4-fluorophenyl and 7-methyl groups are introduced via electrophilic aromatic substitution reactions.

    Final Assembly: The isopropyl group is added through alkylation reactions.

Industrial Production Methods: Industrial production of this compound would involve optimizing the above synthetic routes for large-scale production. This includes:

    Selection of Solvents and Catalysts: Choosing appropriate solvents and catalysts to maximize yield and purity.

    Reaction Conditions: Controlling temperature, pressure, and reaction time to ensure consistent product quality.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: Fluproquazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone core or the substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace functional groups on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone oxides, while substitution reactions can produce a variety of substituted quinazolinones.

Scientific Research Applications

Mechanism of Action

Fluproquazone is similar to other quinazolinone derivatives, such as proquazone and celecoxib:

Uniqueness: this compound’s unique combination of potent analgesic, antipyretic, and anti-inflammatory effects, along with its quinazolinone structure, distinguishes it from other compounds. its development was halted due to liver toxicity, which is a significant drawback compared to other NSAIDs.

Comparison with Similar Compounds

  • Proquazone
  • Celecoxib
  • Ibuprofen
  • Naproxen

Properties

CAS No.

40507-23-1

Molecular Formula

C18H17FN2O

Molecular Weight

296.3 g/mol

IUPAC Name

4-(4-fluorophenyl)-7-methyl-1-propan-2-ylquinazolin-2-one

InChI

InChI=1S/C18H17FN2O/c1-11(2)21-16-10-12(3)4-9-15(16)17(20-18(21)22)13-5-7-14(19)8-6-13/h4-11H,1-3H3

InChI Key

ZWOUXWWGKJBAHQ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C(=NC(=O)N2C(C)C)C3=CC=C(C=C3)F

Canonical SMILES

CC1=CC2=C(C=C1)C(=NC(=O)N2C(C)C)C3=CC=C(C=C3)F

Appearance

Solid powder

Key on ui other cas no.

40507-23-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-(p-fluorophenyl)-1-isopropyl-7-methyl-quinazolin-2(1H)-one
fluproquazone
RF 46-790

Origin of Product

United States

Synthesis routes and methods I

Procedure details

17.4 g 1-isopropyl-4-(4-fluorophenyl)-7-methyl-4a,5,6,8a-tetrahydro-2(1H)-quinazolinone are dissolved under heating in 50 ml decaline and treated portionwise at 140° with 4 g powdered sulphur. On completion of the addition stirring is continued for 1 hour at 160°. The mixture is diluted with toluene and extracted several times with 15% hydrochloric acid. The acidic phase is treated with methylene chloride and neutralized under ice cooling with sodium hydroxide solution. The water phase is extracted with methylene chloride and the combined methylene chloride extracts concentrated in vacuo. The concentrate is chromatographed on silica gel using dichloromethane and methanol as eluant. After recrystallisation from toluene the title compound is obtained, m.p. 174°-176°.
Name
1-isopropyl-4-(4-fluorophenyl)-7-methyl-4a,5,6,8a-tetrahydro-2(1H)-quinazolinone
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 8.5 g. of 2-isopropylamino-4-methyl-4'-fluoro-benzophenone and 4.2 g. of potassium isocyanate in 100 ml. of glacial acetic acid is stirred at 60°-70°C. for 20 hours. The resulting mixture is treated with a mixture of ice and water and extracted three times with methylene chloride. The organic phases are combined, washed twice with water, once with sodium bicarbonate solution and again with water followed by drying and evaporation in vacuo. The residue is dissolved in a small amount of methylene chloride and precipitated by adding pentane. The resulting solid is redissolved in methylene chloride, treated with charcoal and diethyl ether exchanged for the methylene chloride to obtain a solid which is dried in a high vacuum at 60°C. to yield 1-isopropyl-7-methyl-4-(p-fluorophenyl)-2(1H)-quinazolinone, m.p. 172°-174°C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluproquazone
Reactant of Route 2
Reactant of Route 2
Fluproquazone
Reactant of Route 3
Fluproquazone
Reactant of Route 4
Reactant of Route 4
Fluproquazone
Reactant of Route 5
Fluproquazone
Reactant of Route 6
Reactant of Route 6
Fluproquazone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.